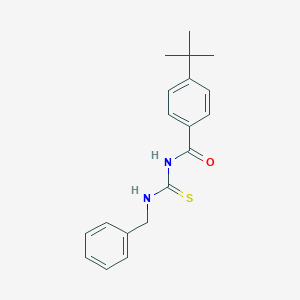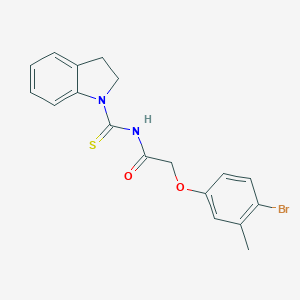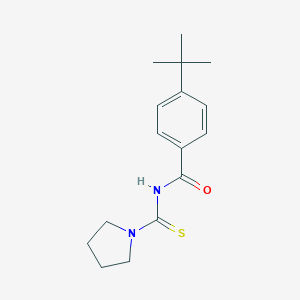![molecular formula C20H24N2O5S B321044 ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321044.png)
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl(methyl)amino group, and a sulfonyl group attached to an aniline derivative. Its molecular formula is C20H23NO5S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:
Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Sulfonylation: The benzyl(methyl)amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Aniline Derivative: The sulfonylated benzyl(methyl)amine is coupled with an aniline derivative under suitable conditions.
Esterification: Finally, the product is esterified with ethyl 4-oxobutanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can be compared with similar compounds such as:
Ethyl 4-(benzylamino)-4-oxobutanoate: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
Ethyl 4-(4-{[methylamino]sulfonyl}anilino)-4-oxobutanoate: Lacks the benzyl group, which may influence its binding affinity and specificity.
Ethyl 4-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-oxobutanoate: Similar structure but with variations in the aromatic ring, affecting its chemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H24N2O5S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-20(24)14-13-19(23)21-17-9-11-18(12-10-17)28(25,26)22(2)15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,21,23) |
Clave InChI |
COGNNOUZZOSCJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)


![4-tert-butyl-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320967.png)
![N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B320970.png)
![4-tert-butyl-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B320972.png)

![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320974.png)
![4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B320975.png)
![4-tert-butyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B320976.png)

![4-tert-butyl-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320978.png)
![Methyl 4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320979.png)
![N-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2-CARBOXAMIDE](/img/structure/B320983.png)
